(4-Bromobutyl)triphenylphosphonium bromide

Catalog No.
S671775
CAS No.
7333-63-3
M.F
C22H23Br2P
M. Wt
478.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)triphenylphosphonium bromide

CAS Number

7333-63-3

Product Name

(4-Bromobutyl)triphenylphosphonium bromide

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H23Br2P

Molecular Weight

478.2 g/mol

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Bromobutyl)triphenylphosphonium Bromide; (4-Bromobutyl)triphenyl-phosphonium Bromide; NSC 84071

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Azidification

(4-Bromobutyl)triphenylphosphonium bromide can be used as a reagent in azidification reactions. In this context, it serves as a source of bromide ions (Br-), which can react with hydrazoic acid (HN3) to generate azide ions (N3-). Azide ions are important intermediates in various organic transformations, including the synthesis of azides, triazoles, and other nitrogen-containing heterocycles [].

C-H Activation and β-Elimination

This compound can participate in C-H activation and β-elimination reactions, leading to the formation of eight-membered ring systems. This reaction involves the activation of a C-H bond by a strong base, followed by the elimination of a leaving group (Br-) and a proton (H+) to form a cyclic product.

,3-Dipolar Cycloaddition of Azides onto Alkenes

(4-Bromobutyl)triphenylphosphonium bromide can be employed as a catalyst for the 1,3-dipolar cycloaddition of azides onto alkenes. This reaction involves the formation of a five-membered ring product between an azide and an alkene. This reaction is valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science [].

Stereoselective SmI2-mediated Coupling of Unsaturated Carbonyl Compounds and Aldehydes

This compound can act as a ligand for samarium(II) iodide (SmI2), enabling the stereoselective coupling of unsaturated carbonyl compounds and aldehydes. This reaction provides a powerful tool for the synthesis of complex organic molecules with specific stereochemical configurations.

Synthesis of D-Labeled Methylenecyclobutane

(4-Bromobutyl)triphenylphosphonium bromide plays a role in the synthesis of D-labeled methylenecyclobutane, a valuable intermediate in organic synthesis. This synthesis involves a multi-step process that utilizes the unique properties of this compound [].

This compound is not found naturally and is synthesized in laboratories. Its significance lies in its ability to act as a versatile building block for the preparation of various reactive intermediates and catalysts used in numerous organic transformations [, ].


Molecular Structure Analysis

The key feature of (4-Bromobutyl)triphenylphosphonium bromide is the positively charged phosphonium center, P(C6H5)3+. This positively charged center is created by the attachment of three bulky phenyl groups (C6H5) to a central phosphorus atom. A four-carbon chain with a terminal bromine atom (Br) is linked to the phosphorus atom, providing a reactive site and good solubility in organic solvents [].

Here are some notable aspects of its structure:

  • Lipophilic-Hydrophilic Balance: The bulky phenyl groups create a lipophilic (fat-soluble) character, while the bromide and the chain provide some hydrophilic (water-soluble) character. This balance allows the compound to interact with both water and organic phases in reaction mixtures [].
  • Positive Charge: The positive charge on the phosphonium center can activate nucleophiles in reactions and participate in ionic interactions [].

Chemical Reactions Analysis

(4-Bromobutyl)triphenylphosphonium bromide is a valuable precursor for various functional groups and reactive intermediates. Here are some key reactions:

  • Substitution of Bromide: The bromide group (Br) can be readily substituted with other nucleophiles such as hydroxide (OH-), amines (NR2), or carbanions, leading to the formation of new C-P bonds. This versatility allows the creation of diverse phosphonium-containing molecules [].

Here's an example with a nucleophilic substitution by hydroxide:

Ph3P(CH2)4Br + NaOH → Ph3P(CH2)4OH + NaBr (Eq. 1) []

  • Ylide Formation: Treatment with strong bases can deprotonate the methylene group adjacent to the phosphonium center, forming a stabilized ylide (a negatively charged species with two adjacent atoms). This ylide intermediate can participate in various cycloaddition and condensation reactions [].

Physical And Chemical Properties Analysis

  • Melting Point: 220-222 °C [].
  • Boiling Point: Decomposes above boiling point [].
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water [].
  • Stability: Stable under dry conditions. Can decompose upon exposure to moisture or heat [].

(4-Bromobutyl)triphenylphosphonium bromide itself does not typically exhibit biological activity. However, the compounds formed by its transformation can have diverse mechanisms depending on the functional groups introduced. For example, phosphonium ylides can act as nucleophiles in cycloaddition reactions, leading to the formation of new ring structures [].

(4-Bromobutyl)triphenylphosphonium bromide is considered a mild irritant. It is recommended to wear gloves, safety glasses, and a fume hood when handling this compound [].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-63-3

Dates

Modify: 2023-08-15
Yusop et al. Palladium-mediated intracellular chemistry. Nature Chemistry, doi: 10.1038/nchem.981, published online 6 February 2011 http://www.nature.com/nchem

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